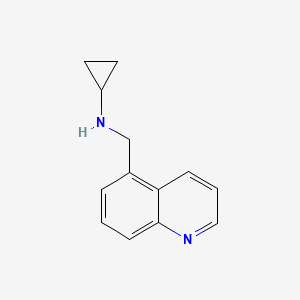

N-(quinolin-5-ylmethyl)cyclopropanamine

Beschreibung

N-(quinolin-5-ylmethyl)cyclopropanamine is a cyclopropanamine derivative featuring a quinoline moiety attached via a methylene bridge to the cyclopropane ring.

Eigenschaften

CAS-Nummer |

937637-71-3 |

|---|---|

Molekularformel |

C13H14N2 |

Molekulargewicht |

198.26 g/mol |

IUPAC-Name |

N-(quinolin-5-ylmethyl)cyclopropanamine |

InChI |

InChI=1S/C13H14N2/c1-3-10(9-15-11-6-7-11)12-4-2-8-14-13(12)5-1/h1-5,8,11,15H,6-7,9H2 |

InChI-Schlüssel |

AUMWQNZRLJAEDH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NCC2=C3C=CC=NC3=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-ylmethyl)cyclopropanamine typically involves the reaction of quinoline derivatives with cyclopropanamine. One common method includes the use of a quinoline derivative, such as quinoline-5-carbaldehyde, which undergoes reductive amination with cyclopropanamine in the presence of a reducing agent like sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production methods for N-(quinolin-5-ylmethyl)cyclopropanamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: N-(quinolin-5-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(quinolin-5-ylmethyl)cyclopropanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for understanding the behavior of quinoline-based drugs .

Medicine: N-(quinolin-5-ylmethyl)cyclopropanamine and its derivatives have shown potential in medicinal chemistry. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts. Its versatility makes it valuable in industrial applications .

Wirkmechanismus

The mechanism of action of N-(quinolin-5-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes like topoisomerase, which are crucial for DNA replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and hazard-related differences between N-(quinolin-5-ylmethyl)cyclopropanamine and analogous cyclopropanamine derivatives:

Structural and Functional Insights:

- Quinoline vs. Piperidine/Phenyl Groups: The quinoline moiety in the target compound (vs. Piperidine derivatives are more flexible, which may reduce selectivity .

- Cyclopropane Rigidity: Cyclopropanamine derivatives exhibit restricted rotation, which can stabilize bioactive conformations. This contrasts with non-cyclopropane analogs (e.g., linear amines), which may adopt multiple conformations .

- Hazard Profiles: Quinoline-containing compounds (e.g., ) are often associated with moderate toxicity due to intercalation or metabolic activation, whereas nitroaryl derivatives () may pose risks under reductive conditions .

Research Findings and Data Gaps

- Toxicity Data: Limited direct data exist for N-(quinolin-5-ylmethyl)cyclopropanamine. Analogous compounds () suggest the need for in vitro cytotoxicity screening (e.g., HepG2 cell assays) .

- Stability : Cyclopropane rings may undergo ring-opening under acidic conditions, necessitating stability studies in physiological buffers .

- Biological Targets: Quinoline-methyl derivatives show affinity for kinases (e.g., JAK2) and DNA topoisomerases, warranting target-specific assays .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.